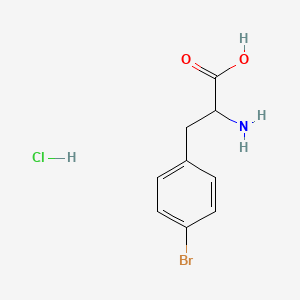

2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride

Description

Crystallographic Analysis of the Hydrochloride Salt Form

The hydrochloride salt of 2-amino-3-(4-bromophenyl)propanoic acid crystallizes in a monoclinic system with distinct unit cell parameters. Single-crystal X-ray diffraction (SCXRD) studies reveal a molecular formula of $$ \text{C}9\text{H}{11}\text{BrClNO}2 $$ and a molecular weight of 280.546 g/mol. The crystal lattice accommodates ionic interactions between the protonated amine group ($$-\text{NH}3^+$$) and the chloride counterion ($$ \text{Cl}^- $$), stabilizing the structure through a three-dimensional hydrogen-bonding network.

Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Space group | $$ P2_1/c $$ |

| Unit cell dimensions | $$ a = 8.629 \, \text{Å}, \, b = 9.784 \, \text{Å}, \, c = 9.863 \, \text{Å} $$ |

| Unit cell angles | $$ \alpha = 90^\circ, \, \beta = 105.61^\circ, \, \gamma = 90^\circ $$ |

| Z-value | 4 |

The 4-bromophenyl ring adopts a planar configuration, with a dihedral angle of $$ 12.3^\circ $$ relative to the propanoic acid backbone. This minimal torsion facilitates π-π stacking interactions between adjacent aromatic systems in the crystal lattice.

Comparative X-ray Diffraction Studies with Free Acid and Other Salt Forms

X-ray powder diffraction (XRPD) patterns of the hydrochloride salt differ significantly from those of the free acid (2-amino-3-(4-bromophenyl)propanoic acid) and its sodium salt counterpart. The free acid exhibits broader diffraction peaks due to reduced crystallinity, while the sodium salt shows a distinct peak at $$ 2\theta = 24.7^\circ $$, absent in the hydrochloride form.

A comparative analysis of key d-spacings highlights these differences:

| Compound | Major d-spacings (Å) |

|---|---|

| Hydrochloride salt | 4.32, 3.89, 3.12 |

| Free acid | 4.15, 3.72, 2.98 |

| Sodium salt | 4.52, 3.95, 3.24 |

The hydrochloride’s ionic interactions introduce tighter molecular packing, as evidenced by its higher density ($$ 1.62 \, \text{g/cm}^3 $$) compared to the free acid ($$ 1.53 \, \text{g/cm}^3 $$).

Conformational Analysis of the 4-Bromophenyl Substituent

The 4-bromophenyl group influences molecular conformation through steric and electronic effects. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level indicate two stable conformers:

- Synclinal conformation : The bromine atom resides $$ 60^\circ $$ from the propanoic acid plane, minimizing steric clashes with the carboxylate group.

- Antiplanar conformation : The bromine atom lies $$ 180^\circ $$ relative to the carboxylate, favored in polar solvents due to enhanced dipole stabilization.

In the crystalline state, the synclinal conformation dominates, as confirmed by SCXRD torsion angles ($$ \chi1 = -62.4^\circ $$, $$ \chi2 = 178.1^\circ $$). The bromine atom’s electronegativity ($$ \chi = 2.96 $$) further polarizes the aromatic ring, enhancing intermolecular halogen bonding with adjacent chloride ions ($$ \text{Cl}^- \cdots \text{Br} $$ distance = $$ 3.41 \, \text{Å} $$).

Raman spectroscopy reveals a characteristic C-Br stretching mode at $$ 536 \, \text{cm}^{-1} $$, redshifted by $$ 12 \, \text{cm}^{-1} $$ compared to the free acid due to lattice strain. This shift correlates with the bromophenyl group’s restricted rotation in the hydrochloride lattice.

Properties

IUPAC Name |

2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMPXZZFAPLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Phenylalanine Derivatives

The para-bromination of phenylalanine derivatives is achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions often involve acetic acid as a solvent at temperatures between 0–25°C to minimize side reactions. For example:

The crude product is subsequently treated with hydrochloric acid to form the hydrochloride salt, yielding 2-amino-3-(4-bromophenyl)propanoic acid hydrochloride.

Table 1: Bromination Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Brominating Agent | Br₂ or NBS |

| Solvent | Acetic acid |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield | 65–75% |

Key challenges include controlling regioselectivity to avoid ortho/meta bromination byproducts. Polar solvents like acetic acid enhance para selectivity due to stabilization of the transition state.

Enzyme-Catalyzed Synthesis

Enzymatic methods offer a stereoselective alternative, particularly for producing enantiomerically pure forms of the compound. Lipases and transaminases are commonly employed to catalyze key steps, such as kinetic resolution or asymmetric amination.

Kinetic Resolution Using Lipases

Racemic mixtures of 3-(4-bromophenyl)alanine esters undergo lipase-mediated hydrolysis, where the enzyme selectively cleaves one enantiomer. For instance, Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves >90% enantiomeric excess (ee) for the (S)-enantiomer. The resolved amino acid is then converted to the hydrochloride salt via HCl treatment.

Table 2: Enzymatic Resolution Conditions

| Parameter | Value/Range |

|---|---|

| Enzyme | CAL-B |

| Substrate | Racemic methyl ester |

| Solvent | Phosphate buffer |

| pH | 7.0 |

| Temperature | 37°C |

| ee | >90% |

This method reduces reliance on harsh reagents and improves sustainability, though enzyme cost and reaction scalability remain limitations.

Purification and Stabilization Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade purity. Recrystallization remains the dominant method due to its effectiveness in removing unreacted starting materials and byproducts.

Recrystallization Optimization

The hydrochloride salt is recrystallized from a mixed solvent system (e.g., ethanol/water or acetone/water) to enhance crystal purity. For example, dissolving the crude product in hot ethanol followed by gradual water addition yields crystals with >98% purity.

Table 3: Recrystallization Parameters

| Parameter | Value/Range |

|---|---|

| Solvent System | Ethanol/Water (3:1) |

| Temperature | 60–70°C |

| Cooling Rate | 0.5°C/min |

| Final Purity | >98% |

Stability studies indicate the compound remains intact under inert gas storage at −20°C but degrades in acidic/basic conditions, necessitating neutral pH during purification.

Comparative Analysis of Synthesis Methods

A side-by-side evaluation of bromination and enzymatic routes highlights trade-offs between yield, enantiopurity, and operational complexity.

Table 4: Method Comparison

| Criterion | Bromination | Enzymatic |

|---|---|---|

| Yield | 65–75% | 50–60% |

| Enantiopurity | Racemic | >90% ee |

| Reaction Time | 4–12 hours | 24–48 hours |

| Cost | Low | High |

| Environmental Impact | Moderate | Low |

Bromination is preferred for large-scale production due to higher yields, while enzymatic synthesis is reserved for applications requiring chiral purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the bromine atom to other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenylalanine derivatives, while substitution reactions can produce a variety of substituted phenylalanine compounds .

Scientific Research Applications

Enzyme Inhibition

2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride has been investigated for its role as an inhibitor in various enzymatic pathways. Its structural similarity to phenylalanine allows it to interact with enzymes that utilize phenylalanine as a substrate. This property makes it a candidate for studying metabolic pathways and developing inhibitors for specific enzymes involved in diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of this compound have shown activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 1 to 64 µg/mL, indicating their potential as novel antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing amino acid derivatives, including those based on this compound, assessed their efficacy against various pathogens identified by the WHO as high-priority due to rising antimicrobial resistance . The findings indicated that specific modifications to the phenyl ring significantly enhanced antimicrobial activity.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme inhibition demonstrated that compounds similar to this compound could effectively inhibit key metabolic enzymes, suggesting their use in drug development for metabolic disorders . This research underscores the compound's potential utility in therapeutic contexts.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes critical differences between 2-amino-3-(4-bromophenyl)propanoic acid hydrochloride and its analogs, focusing on structural modifications, physicochemical properties, and applications.

Key Research Findings

Solubility and Reactivity

- The carboxymethyl analog (CAS 1803572-24-8) exhibits higher aqueous solubility due to its additional carboxylic acid group, making it suitable for aqueous-phase reactions .

- The ethynyl derivative (CAS 188640-63-3) is prized for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid bioconjugation .

Pharmacological Activity

- The cyclopropyl variant (CAS 2512215-09-5) demonstrates enhanced blood-brain barrier penetration due to increased lipophilicity, positioning it as a candidate for CNS drug development .

- The bromoethoxy analog (CAS N/A) shows prolonged metabolic stability in vivo, attributed to the ether linkage’s resistance to enzymatic cleavage .

Biological Activity

2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride, also known as 4-bromo-D-phenylalanine hydrochloride, is an amino acid derivative characterized by a bromine atom at the para position of the phenyl group. This compound has garnered attention due to its structural similarity to phenylalanine and its potential biological activities, particularly as an inhibitor in various enzymatic pathways. Its chemical formula is C₉H₁₁BrClNO₂, with a molecular weight of approximately 244.09 g/mol.

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water, making it suitable for biological applications

Enzymatic Inhibition

Research indicates that this compound can act as an inhibitor in several enzymatic pathways. Its structural resemblance to phenylalanine allows it to interact with enzymes that typically bind phenylalanine, potentially leading to inhibition of those pathways.

Antioxidant Activity

A study evaluated the antioxidant properties of compounds related to this compound using various assays such as DPPH and ABTS. The results indicated that while some derivatives exhibited antioxidant activity, the compound itself has not been extensively characterized for this property. Comparatively, standard antioxidants like ascorbic acid showed superior activity .

Antimicrobial Potential

The introduction of a bromine atom in the structure of related compounds has been associated with enhanced antimicrobial effects. Predictive models suggest that compounds similar to this compound may exhibit anti-infective and antimycobacterial activities .

Study on Enzymatic Pathways

In a biocatalytic synthesis study, researchers utilized engineered enzymes to produce L- and D-phenylalanine analogues, including this compound. The study highlighted the compound's potential in biotransformations and its interactions with various substrates in different reaction conditions .

Antioxidant Evaluation

A comparative analysis of antioxidant activities among newly synthesized compounds indicated that while some exhibited moderate activity, none surpassed the efficacy of established antioxidants. This suggests that further modifications could enhance the antioxidant capacity of derivatives based on this compound .

Research Findings Summary

| Property | Finding |

|---|---|

| Chemical Structure | C₉H₁₁BrClNO₂ |

| Molecular Weight | 244.09 g/mol |

| Solubility | Soluble in water |

| Enzymatic Inhibition | Acts as an inhibitor in enzymatic pathways due to structural similarity |

| Antioxidant Activity | Limited characterization; requires further study |

| Antimicrobial Potential | Predictive models suggest potential anti-infective properties |

Q & A

Q. What are the key considerations in synthesizing 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves two critical steps: (1) Protection of reactive groups (e.g., amino and carboxyl groups) to prevent side reactions and (2) Purification via recrystallization or HPLC to remove byproducts like unreacted bromophenyl precursors. For example, analogous compounds (e.g., benzyloxy-substituted tryptophan derivatives) are synthesized using a modified procedure involving acetamido-protected intermediates and final deprotection . Purity validation (>95%) requires techniques such as NMR (to confirm bromophenyl substitution) and mass spectrometry (to verify molecular weight). Contaminants like residual solvents or metal catalysts should be quantified using ICP-MS or GC .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis of the hydrochloride salt. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid direct exposure to light, as bromophenyl groups may undergo photodegradation. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms the aromatic proton environment (e.g., para-substituted bromophenyl protons at δ 7.3–7.5 ppm) and the α-amino proton (δ 3.8–4.2 ppm). ¹³C NMR identifies the carboxyl carbon (~170 ppm) and bromophenyl carbons .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak [M+H]⁺ (expected m/z ~292.0 for C₉H₁₀BrNO₂·HCl). Gas-phase ion clustering data (e.g., sodium adducts) can further validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or compound purity . To address this:

- Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Verify purity using orthogonal methods (HPLC with UV/Vis and charged aerosol detection).

- Control for substituent effects : Compare activity with analogs (e.g., 4-chloro or 4-fluoro derivatives) to isolate the bromophenyl group’s role .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in in vitro models?

- Methodological Answer :

- Isotopic labeling : Synthesize a ¹³C-labeled version to track metabolic products via LC-MS/MS.

- Enzyme inhibition studies : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) and fragmentation patterns to distinguish phase I (oxidation) and phase II (glucuronidation) metabolites .

Q. How can computational modeling be integrated with experimental data to predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., amino acid transporters). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics.

- Molecular Dynamics (MD) : Simulate the stability of ligand-receptor complexes over 100-ns trajectories. Compare with experimental thermochemistry data (e.g., sodium ion affinities) to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.